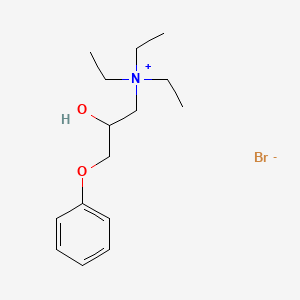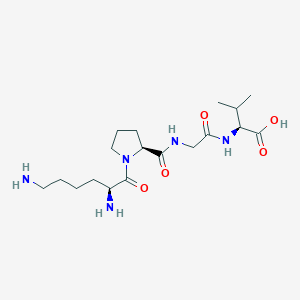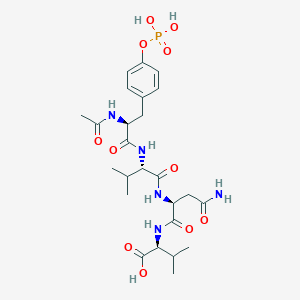
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide is a quaternary ammonium compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group and a bromide ion, contributing to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Reactants: Tertiary amine (e.g., triethylamine) and an alkyl halide (e.g., 3-phenoxypropyl bromide).
Solvent: Common solvents include acetonitrile or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactants and conditions.
Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function. The molecular targets and pathways involved include membrane lipids and membrane-associated proteins.
Comparación Con Compuestos Similares
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-phenoxy-, bromide can be compared with other quaternary ammonium compounds such as:
1-Propanaminium, N,N,N-triethyl-2-hydroxy-3-(tetradecyloxy)-, chloride: Similar structure but with a tetradecyloxy group instead of a phenoxy group, leading to different hydrophobicity and reactivity.
1-Propanaminium, 3-bromo-2-hydroxy-N,N,N-trimethyl-, bromide: Contains a trimethyl group instead of a triethyl group, affecting its steric properties and reactivity.
Propiedades
Número CAS |
194151-58-1 |
|---|---|
Fórmula molecular |
C15H26BrNO2 |
Peso molecular |
332.28 g/mol |
Nombre IUPAC |
triethyl-(2-hydroxy-3-phenoxypropyl)azanium;bromide |
InChI |
InChI=1S/C15H26NO2.BrH/c1-4-16(5-2,6-3)12-14(17)13-18-15-10-8-7-9-11-15;/h7-11,14,17H,4-6,12-13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
JFSVFFIQTXRVSY-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC(COC1=CC=CC=C1)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)



![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)

![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
![Phosphine, [(diphenylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B12568028.png)

![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)

![Diethyl [1-chloro-2-(4-nitrophenyl)ethenyl]phosphonate](/img/structure/B12568057.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
